Propargyl-PEG5-tetra-Ac-beta-D-glucose

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds like Propargyl-PEG5-tetra-Ac-beta-D-glucose involves multi-step organic reactions, starting from basic sugar units and PEG chains to the introduction of the propargyl functional group. A notable method includes the enzymatic synthesis of beta-(1-->4) hetero-D-glucose and D-xylose-based oligosaccharides employing cellodextrin phosphorylase, providing a foundation for further chemical modifications (Shintate et al., 2003). Additionally, the domino Knoevenagel hetero-Diels–Alder reactions offer a stereoselective pathway to synthesize sugar-fused pyran derivatives, which are crucial for introducing propargyl and other functional groups onto sugar backbones (Yadav et al., 2004).

Wissenschaftliche Forschungsanwendungen

Tethered Derivatives and Enzyme Inhibition

- Propargyl esters of pentacyclic triterpenes were coupled with tetra-O-acetyl-β-D-glucopyranosyl azide, resulting in heteroconjugates that inhibited rabbit muscle glycogen phosphorylase enzymes in the low micromolar range (Cheng et al., 2010).

Fluorescence-Based Glucose Biosensors

- A fluorescence biosensor based on a photopolymerized poly(ethylene glycol) (PEG) hydrogel incorporating fluorescein isothiocyanate dextran and tetramethylrhodamine isothiocyanate concanavalin A was developed, demonstrating increased FITC fluorescence proportional to glucose concentration (Russell et al., 1999).

Synthesis and Stereochemistry in Carbohydrate Analogs

- O-propargyl derivative of a sugar aldehyde derived from D-glucose underwent domino Knoevenagel–hetero-Diels–Alder reactions with 1,3-diketones, leading to the synthesis of a novel class of carbohydrate analogs (Yadav et al., 2004).

Glucose-Sensitive Hydrogels

- Glucose-sensitive hydrogels were prepared incorporating functionalized glucose oxidase and catalase, demonstrating critical swelling behavior near pH 7.0 and potential for pulsatile swelling studies (Podual et al., 2000).

Applications in Biotechnology and Industry

- The wide applications of glucose oxidase in chemical, pharmaceutical, food, beverage, clinical chemistry, and biotechnology industries, along with its role in biosensors, were reviewed (Bankar et al., 2009).

Propargyl-Ended Heterobifunctional Poly(ethylene glycol) Derivatives

- Propargyl-ended heterobifunctional poly(ethylene glycol) derivatives were synthesized, offering potential for the development of PEG-based bioconjugates in biomedical applications (Lu & Zhong, 2010).

Machine Learning in Diabetes Research

- Applications of machine learning and data mining techniques in diabetes research, such as prediction, diagnosis, and management of the disease, have been highlighted (Kavakiotis et al., 2017).

Thermosensitive Hydrogels for Nasal Drug Delivery

- A new thermosensitive hydrogel for nasal drug delivery was developed using quaternized chitosan and poly(ethylene glycol), demonstrating potential for improving the absorption of hydrophilic macromolecular drugs (Wu et al., 2007).

Functionalization of Polypeptide Scaffolds

- Propargyl side chains were functionalized on copolypeptides with different thiols, including 1-thio-β-D-glucose tetraacetate, through thiol–yne photochemistry, enabling modular synthesis of highly functionalized copolypeptides (Krannig et al., 2013).

Glucose Recognition Materials

- Colorimetric glucose recognition materials based on crystalline colloidal arrays in hydrogels demonstrated potential for noninvasive glucose sensing in diabetes mellitus (Alexeev et al., 2003).

Eigenschaften

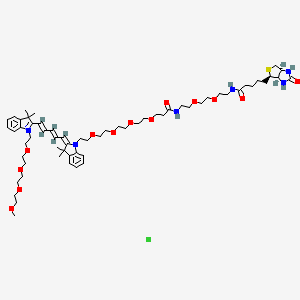

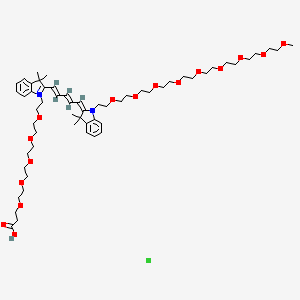

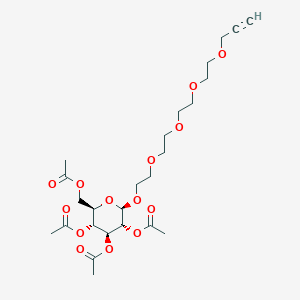

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O14/c1-6-7-30-8-9-31-10-11-32-12-13-33-14-15-34-25-24(38-20(5)29)23(37-19(4)28)22(36-18(3)27)21(39-25)16-35-17(2)26/h1,21-25H,7-16H2,2-5H3/t21-,22-,23+,24-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAGPELHTINAWKB-NHTNDUFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OCCOCCOCCOCCOCC#C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCCOCCOCCOCCOCC#C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propargyl-PEG5-tetra-Ac-beta-D-glucose | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.